molecular formula C20H18ClN3O B11447424 6-chloro-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

6-chloro-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11447424
M. Wt: 351.8 g/mol
InChI Key: WKKSWUYQDGBRQW-UHFFFAOYSA-N
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Description

6-chloro-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

The synthesis of 6-chloro-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multistep reactions. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde to form an imidazo[1,2-a]pyridine intermediate. This intermediate is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride. The final step involves the coupling of the chlorinated intermediate with a furan-2-yl and 4-(propan-2-yl)phenyl amine under suitable conditions .

Chemical Reactions Analysis

6-chloro-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

6-chloro-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives:

    6-chloro-2-(thiophen-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine: Similar structure but with a thiophene ring instead of a furan ring.

    6-chloro-2-(pyridin-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine: Similar structure but with a pyridine ring instead of a furan ring.

    6-chloro-2-(benzofuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine: Similar structure but with a benzofuran ring instead of a furan ring.

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

6-chloro-2-(furan-2-yl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H18ClN3O/c1-13(2)14-5-8-16(9-6-14)22-20-19(17-4-3-11-25-17)23-18-10-7-15(21)12-24(18)20/h3-13,22H,1-2H3

InChI Key

WKKSWUYQDGBRQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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